molecular formula C12H12N2O2 B3022636 methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate CAS No. 76923-15-4

methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B3022636
CAS No.: 76923-15-4
M. Wt: 216.24 g/mol
InChI Key: MBAVNHIXRPPZHB-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry research . As a pyrazole-4-carboxylate derivative, it serves as a key synthetic intermediate for the development of novel heterocyclic systems and functional molecules . Pyrazole cores are prominent structures in pharmaceuticals, known for a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound—featuring a methyl ester at the 4-position and a phenyl ring at the 3-position—makes it a valuable scaffold for the regioselective synthesis of more complex target molecules, similar to those used in developing potent enzyme inhibitors identified from DNA-encoded libraries . This product is intended for research purposes as a chemical building block and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)16-2)11(14-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAVNHIXRPPZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512844
Record name Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76923-15-4
Record name Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-ol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as nano-ZnO can be employed to improve regioselectivity and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate serves as an important intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new compounds.

This compound has garnered attention for its potential biological activities:

  • Anti-inflammatory and Analgesic Effects : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways. This compound may exert similar effects through enzyme inhibition.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could have antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Some pyrazole derivatives have shown promise in cancer research by inducing apoptosis in cancer cells and inhibiting microtubule assembly. The specific mechanisms for this compound remain to be fully elucidated but warrant further exploration .

Enzyme Inhibition Studies

The compound can be utilized to study enzyme inhibition and receptor binding interactions. Understanding these interactions is crucial for drug development and therapeutic applications.

Industrial Applications

This compound is also relevant in industrial contexts:

Agrochemicals Production

Due to its chemical properties, this compound can be used in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are more effective and environmentally friendly.

Dyes and Pigments

The compound's structural characteristics allow it to be explored as a precursor for dyes and pigments in various applications, enhancing color stability and performance in industrial products.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro.
Study BAnticancer activityInduced apoptosis in specific cancer cell lines; detailed mechanisms under investigation.
Study CSynthesis optimizationDeveloped a one-pot synthesis method that improved yield and reduced reaction time compared to traditional methods .

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylate Derivatives

Structural Variations and Substituent Effects

The table below highlights structural differences between methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate and analogous compounds:

Compound Name Substituents (Position) Ester Group Additional Functional Groups Reference
This compound 3-Ph, 5-Me, 4-COOCH₃ Methyl None
Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate 3-Ph, 5-Me, 4-COOCH₂CH₃ Ethyl None
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 3-Ph, 5-Me, 4-COOH None Carboxylic acid
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 5-Me, 4-COOH None Carboxylic acid
Benzyl 1-(4-methylbenzyl)-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate 1-(4-MeBz), 3-Ph, 5-Me, 4-COOBz Benzyl 4-Methylbenzyl group
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1-(4-MePh), 5-Ph, 4-SO₂Ph, 3-COOCH₂CH₃ Ethyl Sulfonyl group

Key Observations :

  • Ester Group : Methyl and ethyl esters (e.g., ) exhibit similar reactivity but differ in lipophilicity and hydrolysis rates. Ethyl esters generally hydrolyze slower than methyl esters under basic conditions.
  • Substituent Position: 1,3-Diphenyl substitution () increases steric hindrance and may reduce solubility compared to mono-phenyl derivatives.

Physicochemical Properties

Melting Points and Spectral Data
  • This compound: No explicit melting point reported, but IR spectra likely show ester C=O stretching at ~1700 cm⁻¹ (similar to ethyl analogs in ).
  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a) : Melting point 136°C; IR bands include O-H (carboxylic acid) at ~2500-3300 cm⁻¹ and C=O at ~1680 cm⁻¹ .
  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate : Crystallographic data (R factor = 0.034) confirms planar pyrazole ring and sulfonyl group geometry .
Solubility and Reactivity
  • Ester vs. Acid : The carboxylic acid derivatives () are more polar and water-soluble than esters but less lipophilic.
  • Benzyl Esters : Benzyl derivatives () exhibit higher molecular weights and lower solubility in aqueous media compared to methyl/ethyl esters.

Crystallographic and Computational Insights

  • Software Tools : SHELXL () and Mercury () are widely used for refining and visualizing pyrazole derivatives. For example, sulfonyl-containing compounds () exhibit distinct packing patterns due to intermolecular interactions involving the sulfonyl group.
  • Theoretical Studies : DFT calculations on pyrazole-4-carboxylic acids () correlate experimental spectral data with electronic structures.

Biological Activity

Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including:

  • Anti-inflammatory
  • Analgesic
  • Antipyretic
  • Antimicrobial
  • Anticancer

These activities are largely attributed to their ability to interact with various biological targets, although specific targets for this compound require further investigation .

The exact mechanism of action for this compound is not fully elucidated. However, it is suggested that the compound may exert its effects through inhibition of key enzymes and pathways involved in inflammation and cancer progression. For instance, some pyrazole derivatives have been shown to inhibit microtubule assembly and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is significantly influenced by their structural features. Key aspects include:

  • Substituents : The nature and position of substituents on the pyrazole ring can enhance or diminish biological activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets.

For instance, studies indicate that modifications to the phenyl group at the 3-position can lead to variations in anti-inflammatory and anticancer activities .

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant inhibition of COX enzymes, which play a critical role in inflammation. For example, some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Recent research highlights the anticancer potential of pyrazole derivatives, including this compound. Studies have reported that compounds with similar structures can inhibit the growth of various cancer cell lines, such as breast (MDA-MB-231) and liver (HepG2) cancer cells. Apoptosis-inducing studies revealed that these compounds could enhance caspase activity, indicating their potential as anticancer agents .

Case Studies

  • Microtubule Destabilization : A study on asymmetric pyrazole derivatives indicated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting that this compound may share similar properties .
  • Caspase Activation in Cancer Cells : Research demonstrated that specific pyrazole derivatives could increase caspase-3 activity by up to 57% in breast cancer cells at concentrations as low as 10 μM, underscoring their potential as apoptosis-inducing agents .

Summary Table of Biological Activities

Activity Type Description Reference
Anti-inflammatoryInhibition of COX enzymes; comparable IC50 values to diclofenac
AnticancerInduces apoptosis; enhances caspase activity in cancer cells
Microtubule InhibitionEffective at destabilizing microtubules

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.